molecular formula C19H20O4 B14635353 2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- CAS No. 56201-94-6

2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl-

Cat. No.: B14635353
CAS No.: 56201-94-6
M. Wt: 312.4 g/mol
InChI Key: OIZPSTPFHGBAOQ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties. It can be used in assays to evaluate its biological activity and potential therapeutic applications.

Medicine

The compound’s potential medicinal properties make it a candidate for drug development. Research may focus on its efficacy in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- exerts its effects depends on its interaction with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Chalcone: The parent compound with a similar α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with a similar structure and various biological properties.

Uniqueness

2-Propen-1-one, 1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenyl- is unique due to the presence of specific functional groups such as the diethoxy and hydroxy groups on the aromatic ring. These groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

56201-94-6

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

1-(2,4-diethoxy-6-hydroxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H20O4/c1-3-22-15-12-17(21)19(18(13-15)23-4-2)16(20)11-10-14-8-6-5-7-9-14/h5-13,21H,3-4H2,1-2H3

InChI Key

OIZPSTPFHGBAOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)OCC)C(=O)C=CC2=CC=CC=C2)O

Origin of Product

United States

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